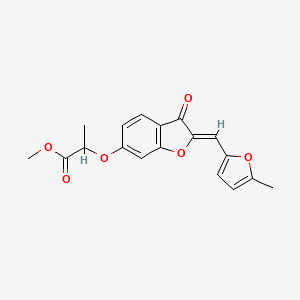

(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

(Z)-Methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran-derived compound characterized by a Z-configured methylene group at position 2 of the benzofuran core. This substituent consists of a 5-methylfuran-2-yl moiety, which introduces both steric and electronic effects due to the heteroaromatic furan ring and methyl group. At position 6, the compound features a methyl ester of propanoic acid linked via an ether bond. The Z-configuration at the methylene group is critical for maintaining structural rigidity, which may influence biological activity or physicochemical properties.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-10-4-5-12(22-10)9-16-17(19)14-7-6-13(8-15(14)24-16)23-11(2)18(20)21-3/h4-9,11H,1-3H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWQLZSHQXSGGM-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS Number: 620547-65-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics. The molecular formula is C17H14O6, with a molecular weight of approximately 314.293 g/mol. This compound features a furan ring, a benzofuran structure, and an ester group, which are believed to contribute to its biological activities.

Structural Characteristics

The compound's structure includes:

- Furan and Benzofuran Moieties : These heterocyclic structures are often associated with various biological activities, including antioxidant, antimicrobial, and anticancer properties.

- Ester Functional Group : This group enhances the compound's solubility and reactivity, making it a suitable candidate for further biological studies.

The biological activity of this compound is primarily linked to its interactions with specific biological targets. The presence of the furan and benzofuran rings facilitates π–π interactions and hydrogen bonding, which are critical for binding affinity and specificity in biological systems.

Potential Biological Targets

- Enzymes : The compound may modulate enzyme activities through competitive or non-competitive inhibition.

- Receptors : It could interact with various receptors involved in signaling pathways related to inflammation and oxidative stress.

Biological Activities

Research indicates that compounds similar to this compound exhibit several promising biological activities:

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | 5-Methylfuran | Scavenging free radicals |

| Antimicrobial | Benzofuran Derivatives | Inhibition of bacterial growth |

| Anticancer | Coumarin Derivatives | Induction of apoptosis in cancer cells |

Case Studies

- Antioxidant Activity : A study demonstrated that derivatives of furan compounds exhibit significant antioxidant properties, reducing oxidative stress markers in vitro. This suggests that this compound could have similar effects by scavenging free radicals.

- Antimicrobial Effects : Research on benzofuran derivatives has shown their efficacy against various bacterial strains. The structural similarity of (Z)-methyl 2-((2-((5-methylfuran-2-y)methylene)-3-oxo - 2,3-dihydrobenzofuran - 6 - yl)oxy)acetate suggests potential antimicrobial activity that warrants further investigation.

- Anticancer Properties : Compounds featuring the benzofuran structure have been studied for their ability to induce apoptosis in cancer cells. Preliminary data suggest that (Z)-methyl 2-(...propanoate may also exhibit similar properties by targeting specific apoptotic pathways.

Synthesis and Research Applications

The synthesis of (Z)-methyl 2-(...) involves multi-step organic reactions, typically starting with the preparation of 5-methylfuran derivatives through methods such as Knoevenagel condensation. Understanding the synthesis routes is crucial for optimizing yield and purity for research applications.

Applications in Research

- Medicinal Chemistry : Its unique structure makes it a valuable intermediate for developing new pharmaceuticals targeting oxidative stress-related diseases.

- Biological Research : The compound can serve as a probe to study enzyme activities and metabolic pathways due to its potential fluorescence properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs provided in the evidence share the benzofuran core but differ in substituents at positions 2 and 5. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations

’s 3-fluorobenzylidene group adds electronegativity, which could increase metabolic stability but reduce lipophilicity compared to the methylfuran substituent. ’s 5-bromo-2-methoxybenzylidene combines a heavy halogen (Br) with a methoxy group, significantly increasing molecular weight (433.25 g/mol) and lipophilicity. Bromine may also facilitate halogen bonding in biological targets. ’s 4-tert-butylbenzylidene group is sterically bulky and highly lipophilic (XLogP3 = 5.2), which could improve membrane permeability but reduce aqueous solubility .

Ester Group Variations at Position 6: The target compound and –2 share a methyl propanoate ester, balancing hydrophilicity and metabolic stability. ’s 2,6-dimethoxybenzoate ester introduces two methoxy groups, which may enhance electron-donating effects and π-π stacking interactions. However, the larger ester group increases molecular weight (422.39 g/mol) and complexity.

Electron-withdrawing groups (e.g., fluorine in ) may polarize the benzofuran core, while electron-donating groups (e.g., methoxy in ) could stabilize resonance structures.

Research Findings and Limitations

- ’s tert-butyl-substituted compound exhibits notable lipophilicity (XLogP3 = 5.2), a trait often correlated with enhanced blood-brain barrier penetration .

- No direct bioactivity data are available in the provided evidence, limiting functional comparisons. Further studies are required to evaluate pharmacokinetic and pharmacodynamic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.